

An In-depth Technical Guide to the Physicochemical Properties of N-Oleoyl Sarcosine

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Compound of Interest

Compound Name: Oleoyl sarcosine

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N-oleoyl sarcosine, also known as Sarkosyl O, is an amphiphilic oleic acid derivative with a sarcosine head group (N-methylglycine).[1] It is a versatile anionic surfactant and emulsifier with numerous applications in cosmetics, personal care products, lubricants, and the pharmaceutical industry.[2][3][4] This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its applications, particularly in drug development, for researchers, scientists, and formulation experts.

Core Physicochemical Properties

N-oleoyl sarcosine is a clear, yellow to brown, viscous liquid at room temperature.[2][5] Its chemical structure, consisting of a long hydrophobic oleoyl tail and a hydrophilic N-methylglycine head group, imparts its surface-active properties.

Property	Value	Source
IUPAC Name	2-[methyl-[(Z)-octadec-9-enoyl]amino]acetic acid	[6]
CAS Number	110-25-8	[1][7]
Molecular Formula	C21H39NO3	[1][6][7]
Molecular Weight	353.5 g/mol	[6]
Physical State	Liquid	[8]
Appearance	Clear, yellow to brown, viscous liquid	[2][5][9]
Melting Point	16-17 °C	[5][7][8]
Boiling Point	~499.4 °C (Predicted)	[5][7]
Density (20°C)	0.92 - 0.96 g/cm ³	[9]
pKa	3.62 (Predicted)	[7]
Acid Value	155 - 175 mg KOH/g	[9]
Solubility	Sparsely soluble in water; soluble in many organic solvents and mineral oil.[1][2][5][9] It dissolves well in water under alkaline conditions.[1][2][5]	N/A

Surfactant and Interfacial Properties

As an anionic surfactant, N-**oleoyl sarcosine** is known for its ability to reduce surface tension and form micelles in solution.[2] These properties are critical for its function as a cleansing agent, emulsifier, and foaming agent.

- **Critical Micelle Concentration (CMC):** The CMC is the concentration at which surfactant monomers begin to aggregate into micelles.[10] Above the CMC, properties like surface

tension remain relatively constant.[10] The CMC is a key parameter for any application involving the self-assembly of surfactants.

- Surface Tension: N-**oleoyl sarcosine** significantly lowers the surface tension of water. This property is fundamental to its role in wetting, detergency, and emulsification.
- Emulsification: It is used as a water-in-oil emulsifier.[1][3] Its amphiphilic nature allows it to stabilize emulsions by adsorbing at the oil-water interface.

Experimental Protocols

This section details the methodologies for synthesizing N-**oleoyl sarcosine** and determining its key physicochemical properties.

Synthesis of N-Oleoyl Sarcosine

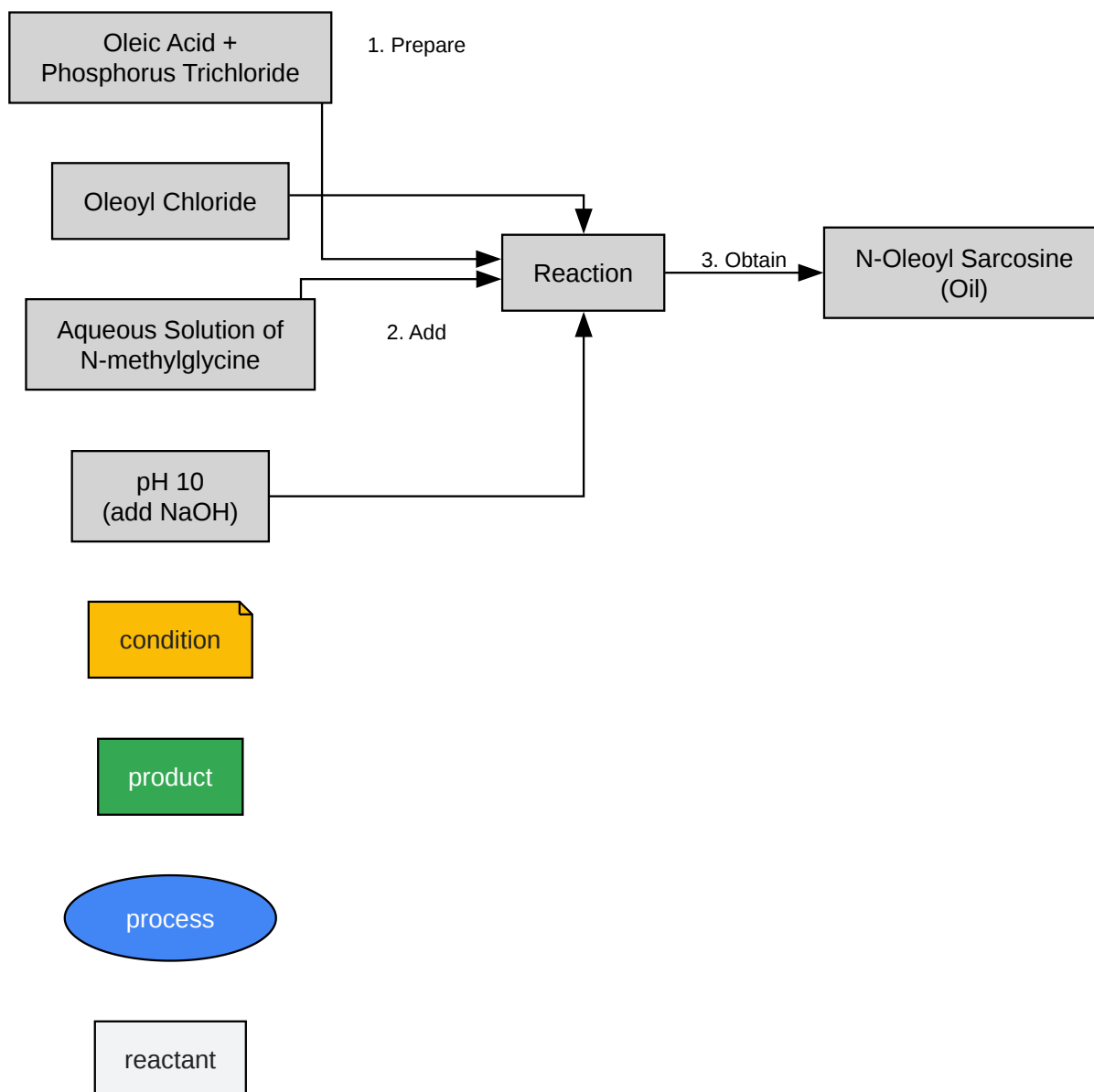
Two common methods for the synthesis of N-**oleoyl sarcosine** are the Schotten-Baumann reaction and the direct condensation of oleic acid and N-methylglycine.[1][2]

1. Schotten-Baumann Reaction

This standard method for preparing N-acylamino acids involves the reaction of an acid chloride with an amino acid in the presence of a base.[1][5]

- Methodology:
 - Oleoyl chloride is prepared from oleic acid (e.g., using phosphorus trichloride).[1][5]
 - The oleoyl chloride is then added to an aqueous solution of N-methylglycine (sarcosine). [1][5]
 - The pH of the reaction mixture is maintained at approximately 10 by the continuous addition of a sodium hydroxide solution.[1][5]
 - The final product, a fatty acid-free N-**oleoyl sarcosine**, is obtained as an oil.[1][5]
- Industrial Limitations: This method is not ideal for large-scale industrial synthesis due to the high cost of producing the acid chloride and the expense associated with disposing of the

phosphonic acid byproduct.[1][5]



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Caption: Workflow for the Schotten-Baumann synthesis of N-**oleoyl sarcosine**.

2. Direct Condensation Method

A more industrially viable method involves the direct reaction of oleic acid with N-methylglycine.
[1][2]

- Methodology:
 - Oleic acid is reacted with N-methylglycine (or its sodium salt).[1][2]
 - The reaction is carried out at a high temperature, typically 170°C, for 8 to 10 hours, which results in the elimination of water.[1][2]
 - A variation using milder conditions (120°C) and shorter reaction times (3.5 hours) is possible when methyl oleate is reacted with sodium N-methylglycinate in the presence of sodium methoxide in methanol.[1][2]
 - Following the reaction, the product is worked up by absorption in water, acidification with sulfuric acid, and extraction with a solvent like butanone to yield N-**oleoyl sarcosine**. [1][2]

Determination of Critical Micelle Concentration (CMC)

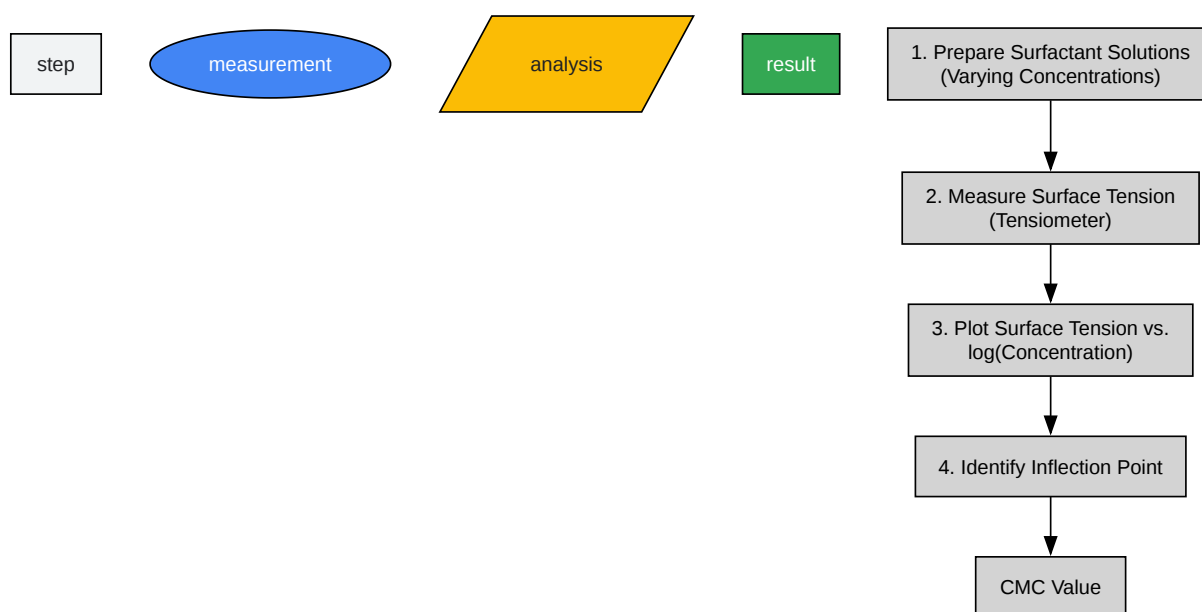
The CMC can be determined empirically using several methods that detect the onset of micelle formation.[11][12]

1. Surface Tension Method

This is a classic method for determining the CMC of surfactants.[12]

- Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases.[13] Once the surface becomes saturated with surfactant monomers and micelles begin to form, the surface tension remains relatively constant with further increases in concentration.[10][13] The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration curve.[12][14]
- Methodology:
 - Prepare a series of aqueous solutions of N-**oleoyl sarcosine** with varying concentrations.
[12]

- Measure the surface tension of each solution using a tensiometer (e.g., with the Wilhelmy plate or Du Noüy ring method).[14]
- Plot the surface tension as a function of the logarithm of the surfactant concentration.
- The CMC is determined from the intersection of the two linear portions of the plot.[14]



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Caption: Experimental workflow for CMC determination by surface tension measurement.

2. Conductivity Method

This method is suitable for ionic surfactants like N-**oleoyl sarcosine**.

- Principle: The conductivity of an ionic surfactant solution changes at the CMC.[12][15] Below the CMC, the surfactant exists as fully ionized monomers, and conductivity is linearly related to concentration.[12] Above the CMC, the formation of micelles, which have lower mobility than individual ions, leads to a decrease in the slope of the conductivity versus concentration plot.[15]
- Methodology:
 - Prepare a series of surfactant solutions of known concentrations.
 - Measure the specific conductivity of each solution using a conductivity meter.
 - Plot the specific conductivity against the surfactant concentration.
 - The plot will show two linear regions with different slopes. The concentration at which the break occurs is the CMC.[15]

3. Fluorescence Spectroscopy Method

This is a highly sensitive method that uses a fluorescent probe.

- Principle: A hydrophobic fluorescent probe (e.g., pyrene) is used. In a polar aqueous environment (below the CMC), the probe has a specific fluorescence spectrum.[12] When micelles form, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment causes a noticeable shift in the probe's fluorescence spectrum, which can be monitored to determine the CMC.[12]
- Methodology:
 - Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.
 - Measure the fluorescence intensity of the probe in each solution.
 - Plot a ratio of specific fluorescence intensities (that are sensitive to polarity) against the surfactant concentration.

- The concentration at which a sharp change in the fluorescence ratio occurs corresponds to the CMC.

Applications in Research and Drug Development

The unique properties of N-**oleoyl sarcosine** make it a valuable excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery.

Role as a Penetration Enhancer

N-**oleoyl sarcosine** and other oleyl-based compounds can modulate the skin barrier.[\[16\]](#)[\[17\]](#)

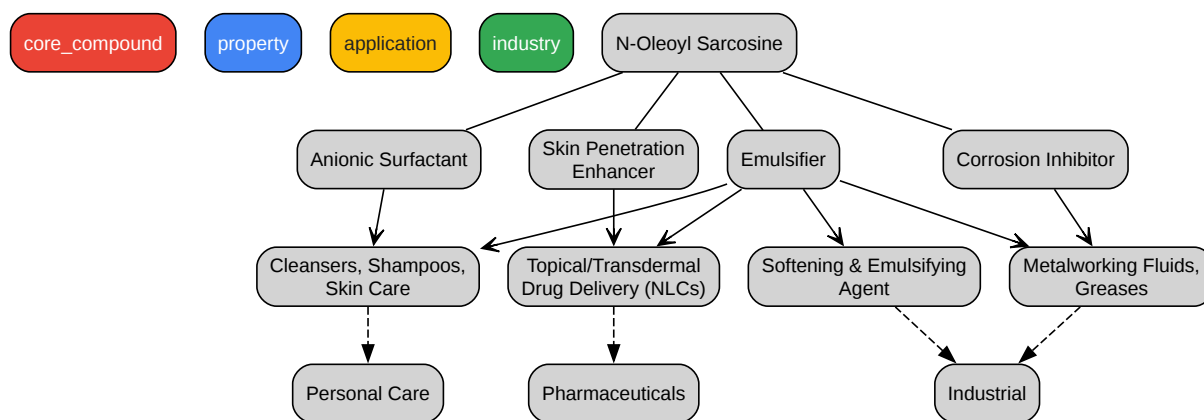
- **Mechanism of Action:** Molecular dynamics simulations have shown that oleyl-based molecules can spontaneously partition into the stratum corneum lipid bilayers.[\[16\]](#)[\[17\]](#) Once there, they disrupt the organized lipid structure and the interfacial hydrogen bonding network.[\[16\]](#)[\[17\]](#) This disruption reduces the free energy barrier for the permeation of water and other molecules, thereby enhancing the dermal absorption of active pharmaceutical ingredients (APIs).[\[16\]](#)
- **Drug Delivery Implications:** This penetration-enhancing effect is crucial for the development of effective transdermal drug delivery systems, which aim to deliver drugs through the skin for systemic effects.[\[4\]](#)[\[18\]](#) By temporarily and reversibly modifying the skin barrier, N-**oleoyl sarcosine** can improve the bioavailability of topically applied drugs.

Component of Advanced Drug Delivery Systems

N-**oleoyl sarcosine** can be incorporated into sophisticated drug delivery platforms.

- **Nanostructured Lipid Carriers (NLCs):** NLCs are advanced lipid-based nanoparticles used to deliver lipophilic drugs.[\[18\]](#)[\[19\]](#) They are composed of a mixture of solid and liquid lipids (oils).[\[19\]](#) The inclusion of a liquid lipid like oleic acid (the precursor to N-**oleoyl sarcosine**) or N-**oleoyl sarcosine** itself creates a less-ordered lipid matrix.[\[18\]](#) This imperfect structure allows for higher drug loading and helps prevent drug expulsion during storage, which can be a limitation of solid lipid nanoparticles (SLNs).[\[19\]](#)
- **Other Formulations:** Its properties as a mild surfactant and emulsifier make it suitable for a wide range of formulations, including creams, lotions, and foams, where it can help solubilize

APIs and improve the overall stability and feel of the product.[4]



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Caption: Logical relationships of N-**oleoyl sarcosine**'s properties and applications.

Safety and Biocompatibility

N-**oleoyl sarcosine** is considered a mild surfactant that causes comparatively little skin and eye irritation, making it suitable for use in personal care products.[1][2] It is also readily biodegradable.[5] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetics when formulated to be non-irritating.[6] However, it is cautioned that it should not be used in products where N-nitroso compounds could be formed.[6]

In conclusion, N-**oleoyl sarcosine** is a multifunctional ingredient with well-characterized physicochemical properties that are advantageous for a variety of applications. For drug development professionals, its role as a skin penetration enhancer and a component in advanced delivery systems like NLCs presents significant opportunities for formulating more effective and stable topical and transdermal products. A thorough understanding of its properties and the experimental methods to characterize them is essential for harnessing its full potential.

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